molecular formula C11H22O B1585441 5-Undecanone CAS No. 33083-83-9

5-Undecanone

Cat. No. B1585441
CAS RN: 33083-83-9
M. Wt: 170.29 g/mol
InChI Key: WENNKWXPAWNIOO-UHFFFAOYSA-N
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Description

5-Undecanone, also known as undecan-5-one or butyl hexyl ketone, is an organic compound with the molecular formula C11H22O . It has an average mass of 170.292 Da and a monoisotopic mass of 170.167068 Da .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of undecanoyl chloride with phenol in the presence of aluminium chloride . Another method involves the Friedel-Crafts acylation of anisole with tert-butyl undecanoate .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . The structure can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it can undergo keto-enol tautomerization, a process where a carbonyl group is bonded to two carbon atoms .


Physical And Chemical Properties Analysis

This compound has a melting point of 1-2 ºC, a boiling point of 103-106 ºC at 12 mmHg, and a density of 0.830 g/mL . Its refractive index is 1.4280 .

Scientific Research Applications

Insect Pest Management

Research has demonstrated the efficacy of 5-Undecanone (2-Undecanone) in insect pest management. In one study, 2-Undecanone was found in the glandular trichomes of wild tomato, Lycopersicon hirsutum f. glabratum, and it affected the larvae and pupae of Heliothis zea and Manduca sexta. The compound increased larval mortality and caused pupal deformity and mortality, suggesting its potential in pest control (Farrar & Kennedy, 1987). Another study noted the repellent properties of 2-Undecanone against ticks, further demonstrating its utility in managing arthropod pests (Kimps et al., 2011).

Air Pollution-Induced Inflammation Mitigation

This compound has been studied for its potential to mitigate inflammation caused by air pollution. In a study, 2-Undecanone showed protective effects against fine particle-induced kidney inflammation and heart inflammation in mice. It achieved this by modulating the NF-κB and Nrf2/HO‐1 pathways, indicating its potential therapeutic applications in conditions exacerbated by air pollution (Wu et al., 2021), (Jiao et al., 2022).

Potential in Treating Asthma

This compound may have potential in treating asthma. It was found to alleviate asthma symptoms by reducing inflammatory cell infiltration, goblet cell hyperplasia, and airway smooth muscle thickness in a study involving mice. These effects were attributed to the inhibition of the NF-κB pathway (Song et al., 2022).

Release and Delivery Improvements

Research has explored improving the delivery of this compound for its applications. One study focused on its release characteristics from crystalline inclusion compounds, aiming to enhance its use as an insect repellent. This research indicated that such delivery improvements could lead to more effective and long-term pest control solutions (Whang & Tonelli, 2008).

Chemical Synthesis and Catalysis

This compound has applications in chemical synthesis and catalysis. For example, it has been prepared via gas-solid catalysis using acetic acid and capric acid, highlighting its relevance in industrial chemical processes (Kui, 2005).

Safety and Hazards

5-Undecanone is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of contact with skin, eyes, or if ingested, immediate medical attention is required .

properties

IUPAC Name

undecan-5-one
Source PubChem
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InChI

InChI=1S/C11H22O/c1-3-5-7-8-10-11(12)9-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENNKWXPAWNIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
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DSSTOX Substance ID

DTXSID70186744
Record name Undecan-5-one
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Molecular Weight

170.29 g/mol
Source PubChem
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Physical Description

mp = 2 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS]
Record name 5-Undecanone
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CAS RN

33083-83-9
Record name 5-Undecanone
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Record name 5-Undecanone
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Synthesis routes and methods

Procedure details

To a suspension of 3 grams (18 mmol) of 2-adamantanone oxime in 36 ml of 20% aqueous sodium hydroxide were added 5 grams (28 mmol) of benzenesulfonyl chloride with vigorous stirring at a temperature of 20°-30° C. The temperature was maintained below 30° C. until the exothermic reaction ceased, then raised to 55° C. and held there for 2 hours. The reaction mixture was worked up leaving 2 grams of 4-azatricyclo[4.3.1.13,8 ]undecan-5-one as white crystals melting at 306°-308° C. (recrystallized from hexane).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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